Pitavastatine calcique
Vue d'ensemble
Description
Pitavastatin hemicalcium is a synthetic, water-soluble, lipid-lowering statin drug that is used for the treatment of hypercholesterolemia. It is a calcium salt of a synthetic pyrrole-based compound, and it is the only statin that is not derived from a natural source. Its chemical name is (1S,2S,6S,8S,8aR)-1,2,6,7,8,8a-hexahydro-6,8-dihydroxy-2-methyl-2H-pyrano[3,2-g]quinoline-3-carboxylic acid calcium salt. It is the calcium salt of pitavastatin, a synthetic pyrrole-based compound.
Applications De Recherche Scientifique
Propriétés fongicides
La pitavastatine calcique a été identifiée comme un adjuvant prometteur pour améliorer l'activité fongicide du fluconazole . Elle inhibe l'activité de la 3-hydroxy-3-méthylglutaryl-coenzyme A (HMG-CoA) réductase, ce qui entrave la biosynthèse de l'ubiquinone, induit la génération d'espèces réactives de l'oxygène (ROS), déclenche l'apoptose et perturbe la fonction de Golgi .
Traitement de l'hyperlipidémie
La this compound joue un rôle essentiel dans le traitement de l'hyperlipidémie . L'hyperlipidémie est une affection caractérisée par des niveaux remarquablement plus élevés de lipoprotéines de très basse densité, de lipoprotéines de basse densité, de lipoprotéines de densité intermédiaire, de triglycérides et de cholestérol dans la circulation sanguine . Les statines, y compris la this compound, sont préférées pour la prévention primaire de l'hyperlipidémie, en particulier pour les personnes à risque plus élevé de développer une maladie cardiaque .
Prévention des maladies cardiovasculaires (MCV)
Des taux élevés de cholestérol, et en particulier des taux élevés de lipoprotéines de basse densité (LDL), sont un facteur de risque important pour le développement des MCV . L'utilisation de statines comme la this compound pour cibler et réduire les taux de LDL s'est avérée réduire considérablement le risque de développer des MCV et la mortalité toutes causes confondues .
Inhibition de la synthèse du cholestérol
La this compound, comme les autres statines, est un inhibiteur de la HMG-CoA réductase, l'enzyme qui catalyse la première étape de la synthèse du cholestérol .
Études pharmacocinétiques
La this compound a été utilisée dans des études pharmacocinétiques . Par exemple, elle a été utilisée dans des études pour déterminer sa concentration dans le plasma et l'urine humains
Mécanisme D'action
Target of Action
Pitavastatin calcium, also known as Pitavastatin hemicalcium, is a lipid-lowering drug that belongs to the statin class of medications . Its primary target is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Mode of Action
Pitavastatin calcium works by competitively inhibiting HMG-CoA Reductase . By inhibiting this enzyme, it reduces the endogenous production of cholesterol within the liver . This leads to a decrease in the levels of LDL (sometimes referred to as “bad cholesterol”) and VLDL, thereby reducing the risk of cardiovascular disease .
Biochemical Pathways
The inhibition of HMG-CoA Reductase by Pitavastatin calcium disrupts the mevalonate pathway, which is responsible for the synthesis of cholesterol and other lipids . This results in a reduction of cholesterol and lipid levels in the body . Additionally, statins like Pitavastatin calcium have been shown to exert vasculoprotective effects independent of their lipid-lowering properties, also known as the pleiotropic effects of statins . These include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .
Pharmacokinetics
Pitavastatin calcium is taken orally and its peak plasma concentrations are achieved about 1 hour after administration . The absolute bioavailability of pitavastatin oral solution is 51% . Pitavastatin concentrations fall below the lower limit of quantification by 6–24 hours after dosing .
Result of Action
The primary result of Pitavastatin calcium’s action is the reduction of abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular disease, including conditions such as heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . The use of statins to target and reduce LDL levels has been shown to significantly reduce the risk of development of cardiovascular disease and all-cause mortality .
Action Environment
The efficacy and stability of Pitavastatin calcium can be influenced by various environmental factors. For instance, genetic polymorphisms in the SLCO1B1 gene, which encodes the organic anion transporting polypeptide 1B1 (OATP1B1), can significantly alter the pharmacokinetics of Pitavastatin . Additionally, factors such as diet, age, and the presence of other health conditions can also impact the drug’s action and efficacy.
Orientations Futures
Analyse Biochimique
Biochemical Properties
Pitavastatin calcium interacts with the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol biosynthesis . By competitively inhibiting HMG-CoA Reductase, Pitavastatin calcium reduces the endogenous production of cholesterol within the liver .
Cellular Effects
Pitavastatin calcium has a significant impact on various types of cells and cellular processes. It influences cell function by reducing the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Moreover, it has been shown to exert vasculoprotective effects independent of its lipid-lowering properties, including improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response .
Molecular Mechanism
The molecular mechanism of action of Pitavastatin calcium involves its competitive inhibition of the enzyme HMG-CoA Reductase . This inhibition prevents the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis . As a result, the endogenous production of cholesterol within the liver is reduced .
Temporal Effects in Laboratory Settings
In laboratory settings, Pitavastatin calcium has shown sustained LDL-C-lowering efficacy over up to 60 weeks’ therapy . It has also been associated with short- and longer-term improvements in several other lipid parameters .
Dosage Effects in Animal Models
In animal models, the effects of Pitavastatin calcium have been observed to vary with different dosages . For instance, one study found that doubling the dose of Pitavastatin caused a significant reduction in edema volume .
Metabolic Pathways
Pitavastatin calcium is involved in the metabolic pathway of cholesterol biosynthesis . It interacts with the enzyme HMG-CoA Reductase, which is crucial for the conversion of HMG-CoA to mevalonic acid . This is a key step in the production of several compounds involved in lipid metabolism and transport, including cholesterol, LDL, and VLDL .
Transport and Distribution
Pitavastatin calcium acts primarily in the liver, where it inhibits the endogenous production of cholesterol . This leads to decreased hepatic cholesterol concentrations and ultimately, lower levels of cholesterol and lipids in the body .
Subcellular Localization
The subcellular localization of Pitavastatin calcium is primarily within the liver cells, where it exerts its cholesterol-lowering effects . It inhibits the enzyme HMG-CoA Reductase, which is located in the cytoplasm of the liver cells and is crucial for cholesterol biosynthesis .
Propriétés
{ "Design of the Synthesis Pathway": "The synthesis pathway of Pitavastatin hemicalcium involves the condensation of a pyrimidine ring with a fluorinated phenyl group, followed by the addition of a hydroxyl group and a carboxylic acid group. The final step involves the addition of calcium ions to form the hemicalcium salt.", "Starting Materials": [ "2,2-Dimethyl-1,3-dioxane-4,6-dione", "4-(4-fluorophenyl)-2-methyl-6-(methylthio)pyrimidine", "Sodium hydroxide", "Methanol", "Acetic acid", "Calcium hydroxide" ], "Reaction": [ "Step 1: Condensation of 2,2-Dimethyl-1,3-dioxane-4,6-dione and 4-(4-fluorophenyl)-2-methyl-6-(methylthio)pyrimidine using sodium hydroxide in methanol to form Pitavastatin intermediate", "Step 2: Addition of hydroxyl group to the intermediate using acetic acid and sodium hydroxide to form Pitavastatin", "Step 3: Addition of carboxylic acid group to Pitavastatin using acetic anhydride and pyridine to form Pitavastatin acid", "Step 4: Addition of calcium hydroxide to Pitavastatin acid to form Pitavastatin hemicalcium salt" ] } | |
Numéro CAS |
147526-32-7 |
Formule moléculaire |
C25H24CaFNO4 |
Poids moléculaire |
461.5 g/mol |
Nom IUPAC |
calcium;(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C25H24FNO4.Ca/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/b12-11+;/t18-,19-;/m1./s1 |
Clé InChI |
AMUDYCAFPCQTAZ-NRFPMOEYSA-N |
SMILES isomérique |
C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
SMILES canonique |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)O)O)O)C4=CC=C(C=C4)F.[Ca] |
Apparence |
Powder |
Autres numéros CAS |
147526-32-7 |
Pictogrammes |
Acute Toxic; Irritant; Health Hazard |
Synonymes |
(E,3R,5S)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoic acid itavastatin itavastatin calcium nisvastatin NK 104 NK-104 P 872441 P-872441 pitavastatin pitavastatin calcium pitavastatin lactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.